Hexakis(trifluoroacetyl)inositol Hexakis(trifluoroacetyl)inositol
Brand Name: Vulcanchem
CAS No.: 18686-38-9
VCID: VC21055294
InChI: InChI=1S/C18H6F18O12/c19-13(20,21)4(40)10(46-7(43)16(28,29)30)2(38)1(37)3(39)11(5(41)14(22,23)24,47-8(44)17(31,32)33)12(10,6(42)15(25,26)27)48-9(45)18(34,35)36/h1-3,37-39H
SMILES: C1(C(C(C(C(C1O)(C(=O)C(F)(F)F)OC(=O)C(F)(F)F)(C(=O)C(F)(F)F)OC(=O)C(F)(F)F)(C(=O)C(F)(F)F)OC(=O)C(F)(F)F)O)O
Molecular Formula: C18H6F18O12
Molecular Weight: 756.2 g/mol

Hexakis(trifluoroacetyl)inositol

CAS No.: 18686-38-9

Cat. No.: VC21055294

Molecular Formula: C18H6F18O12

Molecular Weight: 756.2 g/mol

* For research use only. Not for human or veterinary use.

Hexakis(trifluoroacetyl)inositol - 18686-38-9

Specification

CAS No. 18686-38-9
Molecular Formula C18H6F18O12
Molecular Weight 756.2 g/mol
IUPAC Name [4,5,6-trihydroxy-1,2,3-tris(2,2,2-trifluoroacetyl)-2,3-bis[(2,2,2-trifluoroacetyl)oxy]cyclohexyl] 2,2,2-trifluoroacetate
Standard InChI InChI=1S/C18H6F18O12/c19-13(20,21)4(40)10(46-7(43)16(28,29)30)2(38)1(37)3(39)11(5(41)14(22,23)24,47-8(44)17(31,32)33)12(10,6(42)15(25,26)27)48-9(45)18(34,35)36/h1-3,37-39H
Standard InChI Key GJVBHVSAKGDNHE-UHFFFAOYSA-N
SMILES C1(C(C(C(C(C1O)(C(=O)C(F)(F)F)OC(=O)C(F)(F)F)(C(=O)C(F)(F)F)OC(=O)C(F)(F)F)(C(=O)C(F)(F)F)OC(=O)C(F)(F)F)O)O
Canonical SMILES C1(C(C(C(C(C1O)(C(=O)C(F)(F)F)OC(=O)C(F)(F)F)(C(=O)C(F)(F)F)OC(=O)C(F)(F)F)(C(=O)C(F)(F)F)OC(=O)C(F)(F)F)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator